7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Overview
Description
Mechanism of Action
Target of Action
The primary target of CAY10625 is the interaction between survivin and the apoptosis-promoting protein Smac/DIABLO . Survivin is a cellular protein that plays a crucial role in cell survival by interacting with and inhibiting the apoptotic function of several proteins .
Mode of Action
CAY10625 acts as an antagonist of the interaction between survivin and Smac/DIABLO . It exhibits an IC50 value of 2.2 µM, indicating its potency in inhibiting this interaction . It also inhibits the interaction of survivin with INCENP, albeit less effectively, with an IC50 value of 20 µM .
Biochemical Pathways
The inhibition of the survivin-Smac/DIABLO interaction by CAY10625 affects the apoptotic pathway . By blocking this interaction, CAY10625 can sensitize cells to the induction of apoptosis . This means that the compound can enhance the cell’s response to apoptotic stimuli, leading to increased cell death .
Pharmacokinetics
It is noted that the compound iscell-permeable , which suggests it can readily cross cell membranes and exert its effects within the cell.
Result of Action
The primary result of CAY10625’s action is the sensitization of cells to the induction of apoptosis . This is particularly relevant in the context of cancer cells, where the inhibition of apoptosis is a common survival strategy. By promoting apoptosis, CAY10625 could potentially contribute to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
CAY10625 plays a crucial role in biochemical reactions, particularly those involving survivin, a cellular protein implicated in cell survival . It interacts with survivin and inhibits its apoptotic function . The nature of this interaction is antagonistic, with CAY10625 exhibiting an IC50 value of 2.2 µM .
Cellular Effects
The effects of 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione on various types of cells and cellular processes are profound. It influences cell function by sensitizing cells to the induction of apoptosis by doxorubicin . This implies that CAY10625 may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, CAY10625 exerts its effects through binding interactions with biomolecules such as survivin . It acts as an antagonist, inhibiting the interaction of survivin with INCENP less effectively with an IC50 value of 20 μM . These interactions can lead to changes in gene expression and potentially influence enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Given its role in sensitizing cells to the induction of apoptosis, it is plausible that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with survivin, it is likely that it may be involved in pathways related to cell survival and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10625 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of CAY10625 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
CAY10625 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products include halogenated derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
CAY10625 has several scientific research applications, particularly in the fields of cancer research and cell biology. It is used to study the role of survivin in cell survival and apoptosis. By inhibiting the interaction between survivin and Smac/DIABLO, CAY10625 sensitizes cells to apoptosis, making it a valuable tool for studying cancer cell death mechanisms .
Comparison with Similar Compounds
CAY10625 is unique in its ability to specifically target the survivin-Smac/DIABLO interaction. Similar compounds include:
YM155: Another survivin inhibitor, but with a different mechanism of action.
Embelin: A natural product that inhibits survivin, but also targets other proteins.
LCL161: A small molecule that targets multiple inhibitors of apoptosis proteins, including survivin.
CAY10625 stands out due to its specificity and potency in inhibiting the survivin-Smac/DIABLO interaction, making it a valuable tool for research in apoptosis and cancer therapy .
Properties
IUPAC Name |
7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABGXIVKDUNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658255 | |
Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137346-42-0 | |
Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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